molecular formula C₃₀H₅₃BrN₂O₂ B045169 Desdiacetylvecuronium bromide CAS No. 73319-30-9

Desdiacetylvecuronium bromide

Cat. No. B045169
CAS RN: 73319-30-9
M. Wt: 553.7 g/mol
InChI Key: DIGWZHJLXJPNBY-DSBFZBMTSA-M
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Description

Synthesis Analysis

Vecuronium bromide is synthesized from epiandrosterone through several chemical steps including esterification, elimination, oxidation, ring opening, reduction, acetylation, and finally, reaction with bromomethane. This method is noted for its cost-saving potential and simplicity, making it viable for commercial scale manufacture. The structure of vecuronium bromide was elucidated using various spectroscopic methods, confirming the efficiency of this synthesis approach (Jiang Hong, 2009).

Molecular Structure Analysis

The molecular and crystal structure of vecuronium bromide has been determined by single-crystal X-ray diffraction analysis. This analysis revealed that vecuronium bromide crystallizes in the orthorhombic system, and the molecular geometry comparisons have shown significant similarities to other neuromuscular blocking agents, providing insights into its mechanism of action at the molecular level (H. Kooijman et al., 1992).

Chemical Reactions and Properties

Research on pancuronium bromide, a compound similar to desdiacetylvecuronium bromide, and its analogues, has shed light on the neuromuscular blocking capabilities and interactions with cholinesterase variants. These studies highlight the chemical interactions that contribute to its mechanism of action, demonstrating the significant sensitivity of typical enzymes to inhibition by these compounds (M. Whittaker, J. Britten, 1980).

Physical Properties Analysis

The determination of pancuronium bromide and its metabolites in human urine by dye-extraction methods has provided insights into the physical properties of these compounds, such as extractability and solubility. This research reveals the influence of molecular structure on the physical behavior of neuromuscular blocking agents in biological systems (K. Tanaka et al., 1974).

Chemical Properties Analysis

Vecuronium bromide's chemical properties, including its reaction mechanisms and interactions with biological molecules, have been extensively studied. Notably, the structural elucidation and spectroscopic study of vecuronium bromide and its intermediates have provided detailed information on its chemical characteristics, aiding in understanding its efficacy and safety profile as a neuromuscular blocking agent (S. Ciceri et al., 2021).

Scientific Research Applications

1. Neuromuscular Blockade Studies

Desdiacetylvecuronium bromide, a metabolite of vecuronium, has been extensively studied for its role in neuromuscular blockade. Research has focused on understanding its pharmacological action and interactions with other compounds. For instance, studies have investigated the relative potency of vecuronium and its metabolites like 3-desacetyl and 3,17-desacetyl vecuronium in producing neuromuscular blockade. This has implications for understanding complications reported in intensive care units after long-term use of vecuronium (Khuenl-Brady, Mair, & Koller, 1991).

2. Pharmacodynamics and Pharmacokinetics

The pharmacodynamics and pharmacokinetics of desdiacetylvecuronium have been explored to assess its impact on neuromuscular function. Research in this area includes the study of healthy volunteers to compare the effects of 3-desacetylvecuronium and vecuronium, revealing differences in clearance, distribution volume, elimination half-life, and mean residence time. These findings are crucial for understanding the prolonged paralysis observed in some patients after the administration of vecuronium in intensive care settings (Caldwell et al., 1994).

3. Potential Role in Prolonged Neuromuscular Blockade

Research has highlighted the role of desdiacetylvecuronium in prolonged neuromuscular blockade, particularly in critically ill patients. Studies have examined the plasma concentrations of vecuronium and its metabolite, 3-desacetylvecuronium, in patients with prolonged neuromuscular blockade post vecuronium therapy. These studies have provided insights into clinical factors like metabolic acidosis and renal failure that are associated with prolonged neuromuscular blockade (Segredo et al., 1992).

4. Impact on Pupillary Light Response

Investigations into the effects of vecuronium bromide on the pupillary light response have also been conducted. These studies have explored whether responses to light are controlled by parasympathetic innervations acting on the iris, using vecuronium bromide as a nicotinic cholinergic antagonist. Such research provides a deeper understanding of the autonomic control of ocular functions (Dearworth, Cooper, & McGee, 2007).

properties

IUPAC Name

(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H53N2O2.BrH/c1-29-13-12-23-22(24(29)19-26(28(29)34)32(3)16-8-5-9-17-32)11-10-21-18-27(33)25(20-30(21,23)2)31-14-6-4-7-15-31;/h21-28,33-34H,4-20H2,1-3H3;1H/q+1;/p-1/t21-,22+,23-,24-,25-,26-,27-,28-,29-,30-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGWZHJLXJPNBY-DSBFZBMTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)N6CCCCC6)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCCCC6)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H53BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desdiacetylvecuronium bromide

CAS RN

73319-30-9
Record name 3,17-bis-deacetylvecuronium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073319309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2beta,3alpha,5alpha,8xi,9xi,14xi,16beta,17beta)-16-(1-methylpiperidinium-1-yl)-2-(piperidin-1-yl)androstane-3,17-diol bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DESDIACETYLVECURONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
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